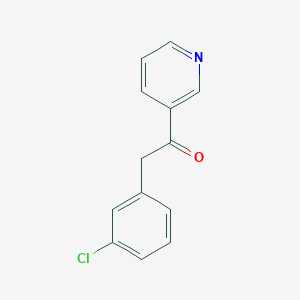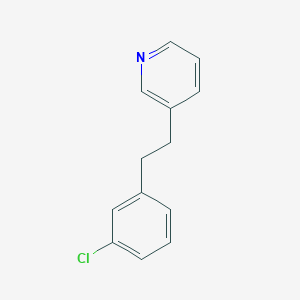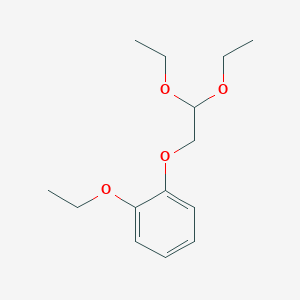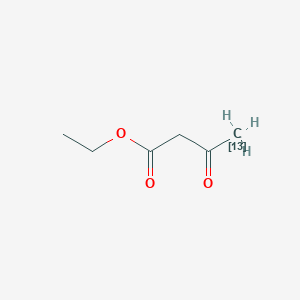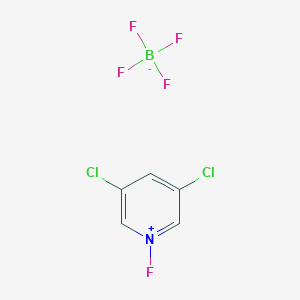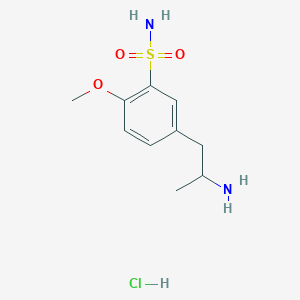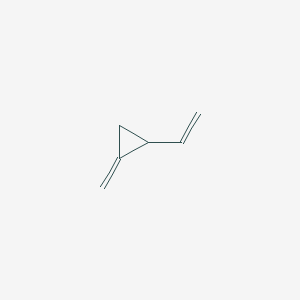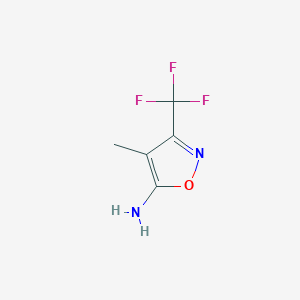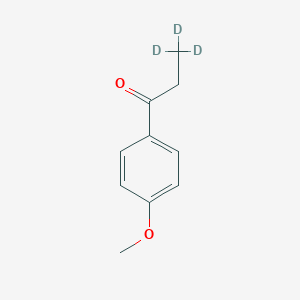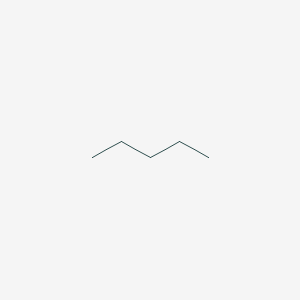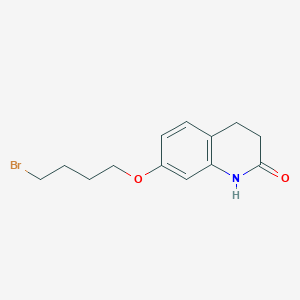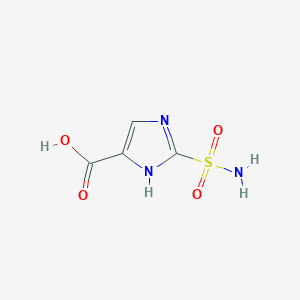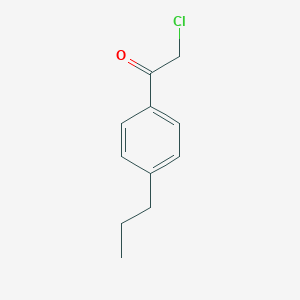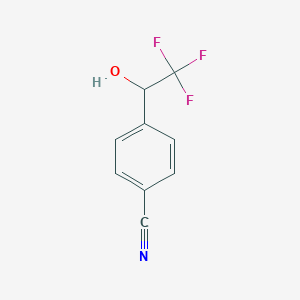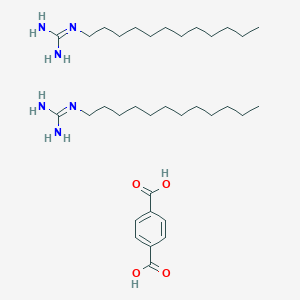
Dodecylguanidine terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecylguanidine terephthalate (DGT) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a cationic surfactant that is used in various applications, including biomedical research, drug delivery, and material science. DGT has been shown to have a strong affinity for biological membranes, which makes it an ideal tool for studying membrane interactions and cellular processes.
科学的研究の応用
Dodecylguanidine terephthalate has been widely used in scientific research due to its unique properties. It has been shown to interact with biological membranes and can be used to study membrane structure, function, and dynamics. Dodecylguanidine terephthalate has also been used in drug delivery applications, where it can be used to encapsulate drugs and target specific cells or tissues. Additionally, Dodecylguanidine terephthalate has been used in material science, where it can be used to modify the properties of polymers and other materials.
作用機序
Dodecylguanidine terephthalate interacts with biological membranes through electrostatic interactions between the positively charged Dodecylguanidine terephthalate molecule and the negatively charged membrane surface. This interaction can lead to changes in membrane structure and function, including changes in membrane fluidity, permeability, and stability. Dodecylguanidine terephthalate can also induce membrane fusion and disrupt membrane integrity, which can lead to cell death.
生化学的および生理学的効果
Dodecylguanidine terephthalate has been shown to have a range of biochemical and physiological effects. It can induce cell death in various cell types, including cancer cells, and has been shown to have antimicrobial properties. Dodecylguanidine terephthalate can also affect cellular processes, such as cell signaling, gene expression, and protein synthesis. Additionally, Dodecylguanidine terephthalate has been shown to affect lipid metabolism and can modulate the activity of enzymes involved in lipid synthesis and degradation.
実験室実験の利点と制限
Dodecylguanidine terephthalate has several advantages for lab experiments, including its ability to interact with biological membranes and its versatility in various applications. However, there are also limitations to using Dodecylguanidine terephthalate, including its potential toxicity and the need for careful optimization of the synthesis method to control the size and properties of the resulting Dodecylguanidine terephthalate particles.
将来の方向性
There are several future directions for research involving Dodecylguanidine terephthalate. One area of interest is the development of Dodecylguanidine terephthalate-based drug delivery systems for targeted drug delivery. Additionally, there is potential for using Dodecylguanidine terephthalate in the development of new materials with unique properties. Further research is also needed to better understand the biochemical and physiological effects of Dodecylguanidine terephthalate and to optimize the synthesis method for specific applications.
Conclusion:
Dodecylguanidine terephthalate is a unique chemical compound that has gained significant attention in the scientific community due to its properties and versatility. It has been shown to have a range of applications in scientific research, including the study of biological membranes, drug delivery, and material science. Further research is needed to fully understand the potential of Dodecylguanidine terephthalate and to optimize its use in various applications.
合成法
Dodecylguanidine terephthalate can be synthesized through a two-step process involving the reaction of dodecylamine with terephthalic acid. The first step involves the formation of dodecylamine terephthalate, which is then reacted with guanidine to form Dodecylguanidine terephthalate. The synthesis method can be optimized by adjusting the reaction conditions, such as temperature, pH, and reaction time, to control the size and properties of the resulting Dodecylguanidine terephthalate particles.
特性
CAS番号 |
19727-17-4 |
|---|---|
製品名 |
Dodecylguanidine terephthalate |
分子式 |
C34H64N6O4 |
分子量 |
620.9 g/mol |
IUPAC名 |
2-dodecylguanidine;terephthalic acid |
InChI |
InChI=1S/2C13H29N3.C8H6O4/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;9-7(10)5-1-2-6(4-3-5)8(11)12/h2*2-12H2,1H3,(H4,14,15,16);1-4H,(H,9,10)(H,11,12) |
InChIキー |
PHXJHTRGDGMVKR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN=C(N)N.CCCCCCCCCCCCN=C(N)N.C1=CC(=CC=C1C(=O)O)C(=O)O |
正規SMILES |
CCCCCCCCCCCCN=C(N)N.CCCCCCCCCCCCN=C(N)N.C1=CC(=CC=C1C(=O)O)C(=O)O |
同義語 |
N-Dodecylguanidine terephthalate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



